4-Hydroxyisophthalaldehyde
Overview
Description
4-Hydroxyisophthalaldehyde, also known as 4-hydroxybenzene-1,3-dicarbaldehyde, 5-Formylsalicylaldehyde, or 2,4-Diformylphenol, is a chemical compound with the molecular formula C8H6O3 . It has a molecular weight of 150.13 g/mol .
Synthesis Analysis
In a study on photocatalytic CO2 reduction, this compound was used in the stepwise synthesis of metallosalen-covalent organic frameworks . The synthesis involved a one-step strategy that did not require vacuum evacuation .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, six hydrogen atoms, and three oxygen atoms . The structure is characterized by the presence of hydroxyl and aldehyde functional groups .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound has been used in the synthesis of metallosalen-covalent organic frameworks . These frameworks have shown potential in photocatalysis, specifically in the photoreduction of CO2 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 150.13 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.
Scientific Research Applications
Organometallic Ligand Synthesis
4-Hydroxyisophthalaldehyde plays a significant role in the synthesis of novel organometallic compounds. For instance, it reacts with phenyl magnesium bromide to produce a dicarbinol, which further reacts to form tetraarylcarbaporphyrinoids. These compounds, upon reaction with silver(I) acetate or gold(III) acetate, yield stable organometallic derivatives retaining the aromatic characteristics of the parent macrocycle (El-Beck & Lash, 2006).
Synthesis of 4-Hydroxyisophthalic Acid
4-Hydroxyisophthalic acid, synthesized from this compound, is used as an intermediate in various chemical syntheses. This synthesis involves a Blanc chloromethylation reaction catalyzed by aluminium trichloride and tetrabutyl ammonium bromide (He Deyun, 2011).
Fluorogenic Detection in Biological Systems
A derivative of this compound, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), is used in the ratiometric fluorogenic detection of homocysteine and cysteine in water and live cells. BHI's properties in mixed media and its reactivity with cysteine/homocysteine make it a valuable tool for biological detection (Goswami et al., 2014).
Synthesis of Organophthalaldehyde Analogues
4-Hydroxy-ortho-phthalaldehyde and its analogues are important for fluorimetric analysis of amines and the elaboration of complex molecular architectures. Efficient synthesis methods for these analogues have been developed, which may increase their future applications in various fields (Moitessier et al., 2019).
Solid Phase Organic Synthesis
In the field of solid phase organic synthesis, derivatives of this compound, such as 4-hydroxybenzaldehyde, have been utilized as linkers. These compounds are useful in the synthesis of various secondary amides, demonstrating the versatility of this compound in synthetic chemistry (Swayze, 1997).
Biosynthesis from Methane
Research has explored the biosynthesis of 4-hydroxybutyric acid, a related compound, from methane. This process involves modifying specific strains to synthesize 4-hydroxybutyric acid from methane, showcasing an application in industrial biotechnology (Nguyen & Lee, 2021).
Safety and Hazards
4-Hydroxyisophthalaldehyde is classified as a skin irritant and eye irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be stored in a well-ventilated place with the container kept tightly closed .
Future Directions
Mechanism of Action
Mode of Action
As an aldehyde, it may potentially form Schiff bases with amine groups in biological molecules, leading to possible protein cross-linking .
Pharmacokinetics
Therefore, its bioavailability, metabolism, and excretion patterns remain unknown .
Result of Action
Given its chemical structure, it may potentially interact with various biological molecules, but specific effects are yet to be determined .
Action Environment
Factors such as pH, temperature, and presence of other biological molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
4-hydroxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUATHOQKVGPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186908 | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3328-70-9 | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyisophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-hydroxyisophthalaldehyde in materials science?
A1: this compound serves as a key building block in the synthesis of various materials. For instance, it can react with chitosan to form a self-healing hydrogel. This hydrogel, chitosan-5-(benzo[d]thiazol-2-yl)-4-hydroxyisophthalaldehyde (CBTHP), exhibits unique properties like excited state intramolecular proton transfer (ESIPT) and reversible sol-gel transition, making it promising for applications like cell carriers [].
Q2: How does this compound contribute to the development of novel organometallic compounds?
A2: this compound acts as a precursor for creating organometallic ligands. Specifically, it can be transformed into tetraarylcarbaporphyrinoids, which can then bind to metals like silver(III) and gold(III). These resulting organometallic complexes retain the aromatic characteristics of the parent macrocycle, suggesting potential applications in various fields [].
Q3: Can you describe the role of this compound in medicinal chemistry research?
A3: this compound plays a crucial role in synthesizing bioactive compounds. One example is its use in creating a novel chiral oxazoline copper(II)-based complex []. This complex demonstrated significant in vitro and in vivo anti-ovarian cancer and anti-angiogenesis effects, highlighting the potential of this compound derivatives for developing new cancer therapies.
Q4: Are there any efficient synthetic routes available for preparing diverse heterocyclic compounds using this compound?
A4: Yes, this compound serves as a versatile starting material for synthesizing a variety of heterocyclic compounds. One-pot regioselective synthesis methods using this compound have been developed, allowing for the efficient preparation of imidazole and 2,3-dihydroquinazolinone derivatives. This approach offers an accessible route to valuable "nature-like molecules" and diverse pharmacologically relevant scaffolds [].
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